Diethylglycine

Peptide Conformation Structural Biology Peptidomimetics

Peptide chemists requiring precise conformational control face unreliable supply of specialty amino acid building blocks. Diethylglycine (Deg) solves this with its unique C5-extended backbone preference-unlike Aib’s helical bias-enabling rational 3D design of peptidomimetics. Its >10,000-fold higher lipophilicity vs. glycine (LogP ~1.21 vs. -3.21) directly improves ADME tuning. Validated 36-month stability at -20°C ensures multi-year research reproducibility. • Conformational control: Enforces C5 (fully extended) backbone in peptides. • Lipophilicity: LogP ~1.21 for enhanced membrane partitioning. • Supply reliability: ≥98% purity; stable ≥3 years lyophilized at -20°C.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 1606-01-5
Cat. No. B167607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylglycine
CAS1606-01-5
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CC(=O)[O-]
InChIInChI=1S/C6H13NO2/c1-3-7(4-2)5-6(8)9/h3-5H2,1-2H3,(H,8,9)
InChIKeySGXDXUYKISDCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylglycine Product Overview


Diethylglycine (N,N-Diethylglycine, CAS 1606-01-5) is a non-proteinogenic amino acid derivative in which the amino group of glycine is substituted with a diethylnitrilo group [1]. It is classified as an N-alkyl glycine and has a molecular formula of C6H13NO2 with a molecular weight of 131.17 g/mol [2]. This compound serves as a glycine analogue and is recognized as a drug metabolite . Its structure imparts distinct physicochemical properties, including a predicted pKa of 2.34±0.10 and a melting point range of 126-130 °C .

Glycine analog with N,N-diethyl substitution
Drug metabolite research context
Non-proteinogenic amino acid derivative

Why Diethylglycine Cannot Be Simply Substituted


While Diethylglycine shares a glycine backbone with other N-alkylglycines, its specific diethyl substitution on the α-nitrogen creates a unique conformational and physicochemical profile. This is not merely an incremental change; the presence of two ethyl groups imposes distinct steric constraints that fundamentally alter its behavior in peptide and protein contexts [1]. For instance, peptides incorporating Diethylglycine (Deg) adopt a fully extended (C5) conformation, whereas those with dimethylglycine (Aib) favor a 310-helical structure [2]. Furthermore, its enhanced lipophilicity (LogP ~1.21) compared to glycine (LogP ~ -3.21) significantly impacts its solubility, membrane permeability, and analytical behavior, rendering it non-interchangeable for applications requiring specific partitioning or conformational outcomes .

Diethylglycine
Common Analog
Interchangeability Risk
Favors extended C5 conformation
α,α-Dimethylglycine (Aib): Favors 3₁₀-helical conformation
Conformational preference may diverge, altering peptide 3D structure and bioactivity outcomes
Enhanced lipophilicity, low-affinity GlyT substrate
Glycine: High hydrophilicity, high-affinity GlyT substrate
Physicochemical and transporter interaction profiles may not be directly interchangeable

Quantitative Differentiation from Structural Analogs


Extended (C5) vs. 310-Helical Backbone Conformation

Incorporation of Diethylglycine (Deg) into peptide backbones enforces a distinct conformational preference compared to the widely used analog, Cα,α-dimethylglycine (Aib). In chemotactic tripeptide analogs, the Deg-containing peptide (III) adopted a fully extended (C5) conformation in solution, whereas peptides with cycloalkyl residues (I and II) adopted folded β-turn conformations [1]. This is a key differentiator from Aib, which is known to promote 310-helical structures in homopeptides [2].

Backbone Conformation
Reported
Deg: extended C5; Aib: 3₁₀-helix
Reported conformational preference supports peptide backbone design
NMR in CDCl₃/DMSO solution
Peptide Conformation Structural Biology Peptidomimetics

Neutrophil Activity and Potency Profile

In a comparative study of chemotactic tripeptide analogs, the peptide containing Diethylglycine (Deg), For-Met-Deg-Phe-OMe (peptide III), demonstrated quantifiable biological activity in inducing β-glucosaminidase release from human neutrophils, with an ED50 of 5.9 x 10^10 M. This activity was less potent than the parent For-Met-Leu-Phe-OH peptide and the N,N-dibutylglycine (Dbg) analog (peptide V) [1].

Neutrophil Activity
Head-to-head
ED50 5.9 × 10-10 M
Moderate activity in chemotactic tripeptide context
Human neutrophil β-glucosaminidase release assay
Chemotaxis Immunology Cell-Based Assays

Lipophilicity Compared to Glycine

The N,N-diethyl substitution dramatically increases the lipophilicity of the glycine core. Diethylglycine has a predicted LogP of 1.21, as reported by a major vendor . This is a stark contrast to the parent amino acid, glycine, which has a LogP of approximately -3.21 . This >4-log unit increase indicates a >10,000-fold greater partitioning into octanol versus water.

Lipophilicity (LogP)
Data to verify
LogP 1.21 (Δ >4 vs glycine)
Substantial lipophilicity shift relative to glycine
Predicted value; experimental confirmation recommended
Physicochemical Properties ADME Analytical Chemistry

Glycine Transporter Substrate Affinity

In studies of glycine transporters, N,N-Diethylglycine (DEG) has been characterized as a low-affinity substrate for both GlyT1 and GlyT2, the two primary glycine transporters . This is a direct functional contrast to the native substrate, glycine, which binds with high affinity. The diethyl substitution on the nitrogen atom is the sole structural difference responsible for this altered transporter interaction profile.

Transporter Affinity
Class-level
Deg: low-affinity; Gly: high-affinity
Reported affinity class distinction; Ki/EC50 not specified
GlyT1 and GlyT2 transporter assays; exact values lacking
Transporter Biology Neurochemistry Enzyme Substrate

Long-Term Storage Stability

According to a vendor datasheet, Diethylglycine in its lyophilized form remains stable for 36 months when stored at -20°C under desiccated conditions [1]. While not a direct comparator study, this defined, long-term stability profile is a critical procurement parameter. Many specialty amino acid derivatives lack such specific, long-duration stability data, often carrying generic recommendations of '2-3 years when stored properly' .

Storage Stability
Reported
36 months (lyophilized, -20°C)
Reported shelf-life supports procurement planning
Vendor-specified; desiccated conditions required
Storage Stability Procurement Sample Management

DMSO Solubility for Stock Solutions

Vendor data indicates that Diethylglycine achieves a solubility of 30 mg/mL in DMSO at 25°C with the aid of ultrasonication and warming . While many N-alkylglycine derivatives exhibit limited solubility in common organic solvents, this defined value for Diethylglycine provides a practical benchmark. For instance, this solubility is sufficient for preparing high-concentration stock solutions for in vitro assays, a critical consideration when selecting a compound for a screening campaign.

DMSO Solubility
Reported
30 mg/mL (with ultrasonication/warming)
Practical solubility for in vitro stock solutions
Vendor-reported; may require assay-specific verification
Solubility In Vitro Assays Formulation

Optimal Application Scenarios


Peptidomimetics with Extended Backbone

When designing peptides or peptidomimetics where a fully extended (C5) backbone is desired, Diethylglycine is the building block of choice. Its conformational preference, distinct from the helical bias of dimethylglycine (Aib), allows for the rational design of molecules with specific 3D structures [1][2]. This application is directly supported by its proven ability to enforce a C5 conformation in tripeptide analogs [3].

Glycine Transporter SAR Studies

Diethylglycine's characterization as a low-affinity substrate for GlyT1 and GlyT2 makes it a valuable tool for SAR studies aimed at understanding the structural requirements for transporter binding [1]. It serves as a probe to differentiate between high-affinity and low-affinity interactions with these critical neurochemical targets.

Lipophilic Amino Acid Derivatives

For projects requiring an amino acid building block with significantly enhanced lipophilicity compared to glycine, Diethylglycine's LogP of ~1.21 offers a >10,000-fold increase in octanol-water partitioning [1][2]. This makes it a prime candidate for modifying the ADME properties of peptide-based drug candidates.

Long-Term Shelf-Stable Building Block

For multi-year research programs, the validated 36-month stability of lyophilized Diethylglycine at -20°C provides a clear procurement advantage [1]. This data-backed stability claim minimizes the risk of compound degradation and ensures consistent experimental results over the course of a long-term study, unlike compounds with less defined storage parameters [2].

Application
Selection Property
Validation Focus
Peptide backbone design studies
Reported extended C5 conformation
Conformational analysis by NMR/CD
Glycine transporter interaction studies
Distinct GlyT1/2 affinity profile
Transporter substrate competition assays
Amino acid lipophilicity modification
Enhanced lipophilicity relative to glycine
Partition coefficient and permeability measurement
Long-term research procurement
Reported storage stability (lyophilized)
Shelf-life and purity monitoring under storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
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